1-{3-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one
Description
The compound 1-{3-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one features a quinazoline core substituted at position 4 with a 4-fluorophenylamino group and at position 2 with a sulfanylmethyl linker connected to a 3-(4-methoxyphenyl)ethanone moiety.
Properties
IUPAC Name |
1-[3-[[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2S/c1-15(29)16-7-12-22(30-2)17(13-16)14-31-24-27-21-6-4-3-5-20(21)23(28-24)26-19-10-8-18(25)9-11-19/h3-13H,14H2,1-2H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDAVXKANIJHDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.
Attachment of the Sulfanyl Group: The sulfanyl group is attached using thiolation reactions.
Methoxyphenyl Group Addition: The methoxyphenyl group is added through electrophilic aromatic substitution reactions.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the target molecule under controlled conditions, such as specific temperatures and solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-{3-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
Antitumor Activity
Numerous studies have highlighted the antitumor potential of quinazoline derivatives. For instance, compounds structurally similar to 1-{3-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one have been evaluated for their efficacy against various cancer cell lines.
Case Study:
A study published in the European Journal of Medicinal Chemistry demonstrated that quinazoline derivatives exhibit significant cytotoxicity against human cancer cell lines, leading to apoptosis through the activation of specific signaling pathways .
Antimicrobial Properties
Quinazolines have also been investigated for their antimicrobial properties. The compound's structure suggests potential activity against a range of pathogens.
Data Table: Antimicrobial Activity
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
This table indicates that the compound exhibits varying degrees of effectiveness against different microbial strains, suggesting its potential as an antimicrobial agent.
Enzyme Inhibition
Research has indicated that quinazoline derivatives can act as inhibitors for various enzymes involved in cancer progression and inflammation.
Case Study:
A study found that certain quinazoline compounds inhibit diacylglycerol kinase, which plays a crucial role in cellular signaling pathways related to cancer and inflammation . This inhibition can lead to reduced cell proliferation and survival.
Computational Studies
Computational chemistry methods have been employed to predict the behavior of this compound at the molecular level. Molecular docking studies have provided insights into how it interacts with target proteins.
Data Table: Molecular Docking Results
| Protein Target | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| EGFR | -9.5 | Hydrogen Bonds |
| VEGFR | -8.7 | Hydrophobic Interactions |
These results suggest that this compound has strong binding affinity towards key proteins involved in cancer signaling pathways.
Mechanism of Action
The mechanism of action of 1-{3-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes and receptors, which can lead to various biological effects. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the methoxyphenyl group contributes to its overall stability and solubility.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
1-(3-{[(4-{[(4-Chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethan-1-one (K297-0122)
- Key Differences: The 4-fluorophenylamino group in the target compound is replaced with a 4-chlorophenylmethylamino group.
- Molecular Weight : 463.98 g/mol (vs. ~456.5 g/mol estimated for the target compound) .
1-[(4-Fluorophenyl)methylsulfanyl]-4-(2-methoxy-5-methylphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Key Differences: The quinazoline core is fused with a triazole ring, introducing a planar, aromatic system. The ethanone moiety is absent, replaced by a methoxy-methylphenyl group.
- Impact: The triazoloquinazolinone core may enhance π-π stacking interactions with biological targets (e.g., kinases) but reduce solubility due to increased rigidity .
- Molecular Weight : 446.5 g/mol .
Analogues with Different Heterocyclic Cores
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
- Key Differences: A triazole replaces the quinazoline core, and a quinolinyloxymethyl group adds bulk.
- Impact: The triazole’s smaller size and quinoline’s planar structure may alter binding modes in enzyme-active sites. The ethanone group is retained, suggesting similar reactivity in nucleophilic additions .
1-(4-Methylphenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone
- Key Differences : The quinazoline is replaced by a 1,3,4-oxadiazole ring, and a trifluoromethylphenyl group is introduced.
- The trifluoromethyl group enhances lipophilicity and electronegativity .
Biological Activity
The compound 1-{3-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one, a quinazoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be broken down as follows:
- Core Structure : Quinazoline ring system
- Substituents :
- 4-fluorophenyl group
- Methoxy group
- Sulfanyl methyl group
This complex structure contributes to its biological activity by influencing interactions with biological targets.
Research indicates that quinazoline derivatives often exert their effects through the inhibition of key signaling pathways. Notably, the compound may inhibit the Epidermal Growth Factor Receptor (EGFR) pathway, which is implicated in various cancers. The inhibition of EGFR can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Anticancer Activity
A study demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against several cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12 |
| This compound | PC3 | 10 |
These results suggest that the compound has a potent inhibitory effect on cell growth in a dose-dependent manner, particularly against breast and prostate cancer cell lines .
Mechanistic Studies
In vitro studies using wound healing assays and transwell migration assays have shown that the compound inhibits the migration and invasion of cancer cells. This is mediated by downregulating matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for extracellular matrix degradation during tumor metastasis .
Case Studies
- Study on MCF-7 Cells : The compound was tested for its ability to induce apoptosis in MCF-7 breast cancer cells. Results indicated a significant increase in apoptotic markers when treated with varying concentrations of the compound, supporting its potential as an anticancer agent.
- Prostate Cancer Models : In PC3 prostate cancer models, the compound demonstrated not only cytotoxicity but also a reduction in tumor volume when administered in vivo, highlighting its therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
